molecular formula C18H14BrNO3S2 B4891253 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4891253
M. Wt: 436.3 g/mol
InChI Key: XPKDWAOEGWISRS-MHWRWJLKSA-N
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Description

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated methoxyphenyl group, and a methoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, resulting in the formation of corresponding alcohols.

    Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, to yield a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology: In biological research, the compound has been studied for its potential antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, antifungal agent, and anticancer agent. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

  • (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(5-fluoro-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(5-iodo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness: The uniqueness of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its brominated methoxyphenyl group, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable scaffold for the development of new derivatives with improved biological activities.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3S2/c1-22-14-6-4-13(5-7-14)20-17(21)16(25-18(20)24)10-11-9-12(19)3-8-15(11)23-2/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKDWAOEGWISRS-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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